

Spectroscopic Profile of Methyl Succinyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Methyl succinyl chloride*

CAS No.: 44806-45-3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl succinyl chloride** (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **methyl succinyl chloride** is summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	Singlet	3H	O-CH ₃ (Methyl ester)
~3.3	Triplet	2H	-CH ₂ -C(=O)Cl
~2.8	Triplet	2H	-CH ₂ -C(=O)OCH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Note: Experimental ¹³C NMR data for **methyl succinyl chloride** is not readily available in public databases. The following data is predicted based on typical chemical shifts for similar functional groups.

Chemical Shift (ppm)	Assignment
~173	C=O (Ester)
~172	C=O (Acyl Chloride)
~52	O-CH ₃
~45	-CH ₂ -C(=O)Cl
~29	-CH ₂ -C(=O)OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1810	Strong	C=O Stretch (Acyl Chloride)[1][2][3]
~1735	Strong	C=O Stretch (Ester)[1][2][3]
1300-1150	Strong	C-O Stretch (Ester)
2950-2850	Medium	C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure.

m/z	Relative Intensity	Assignment
150	Moderate	[M] ⁺ (Molecular Ion, ³⁵ Cl isotope)
152	Low	[M+2] ⁺ (Molecular Ion, ³⁷ Cl isotope)
115	High	[M - Cl] ⁺
91	Moderate	[M - COOCH ₃] ⁺
59	High	[COOCH ₃] ⁺
55	High	[C ₃ H ₃ O] ⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **methyl succinyl chloride** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^1H NMR, standard pulse sequences are used to obtain the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **methyl succinyl chloride**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin layer.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a typical range of 4000-400 cm^{-1} .

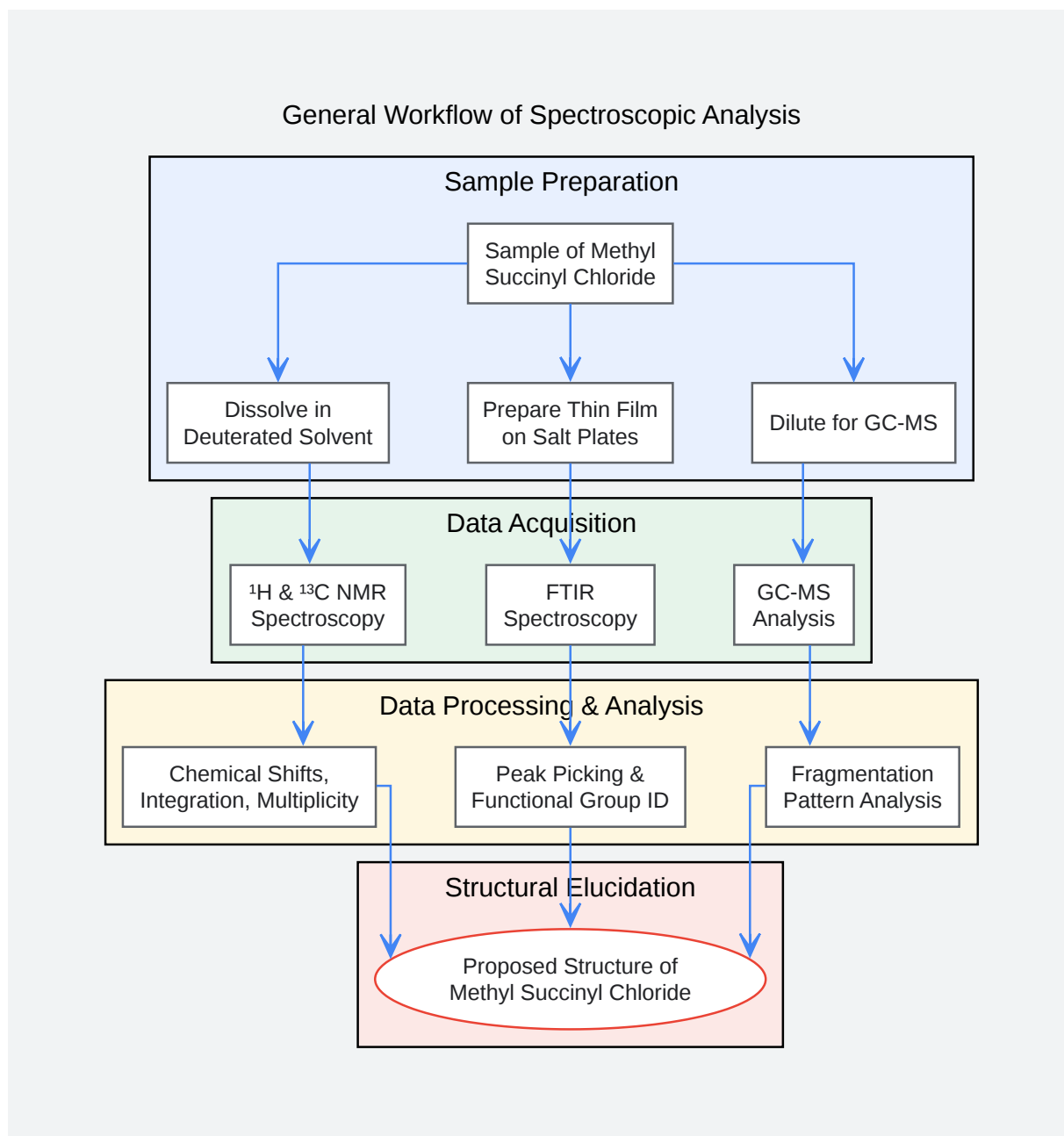
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like **methyl succinyl chloride**. In the ion source, the molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a typical spectroscopic analysis, from sample preparation to structural elucidation, is depicted in the following diagram.



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Caption: Workflow of Spectroscopic Analysis.

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